molecular formula C24H20FN5O3 B2576636 8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887882-76-0

8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2576636
CAS No.: 887882-76-0
M. Wt: 445.454
InChI Key: KWQZHCYYBFXQLZ-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes fluorophenyl, methyl, oxobutan, and phenyl groups

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple stepsIndustrial production methods may involve optimizing these reactions for higher yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts. The major products formed depend on the reaction type and conditions but often involve modifications to the fluorophenyl or oxobutan groups .

Scientific Research Applications

8-(4-fluorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxobutan groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents. For example:

  • 8-(4-chlorophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(4-bromophenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQZHCYYBFXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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